4-Hydroxy-2',4',6'-trichlorobiphenyl
Overview
Description
4-Hydroxy-2’,4’,6’-trichlorobiphenyl is an organic compound with the chemical formula C12H7Cl3O. It is a derivative of biphenyl, where the biphenyl core is substituted with three chlorine atoms and one hydroxyl group. This compound is known for its stability and low volatility at room temperature. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and benzene .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-2’,4’,6’-trichlorobiphenyl is the core circadian component PER1 . This protein plays a crucial role in maintaining the circadian rhythm in organisms .
Mode of Action
4-Hydroxy-2’,4’,6’-trichlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of PER1 . This inhibition is achieved by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
The compound affects the circadian rhythm pathway by inhibiting the expression of PER1
Pharmacokinetics
It is known that the compound is a non-volatile, colorless crystalline solid . It has a low solubility in water but can dissolve in organic solvents like ethanol and benzene . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
The inhibition of PER1 expression by 4-Hydroxy-2’,4’,6’-trichlorobiphenyl can potentially disrupt the normal circadian rhythm . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2’,4’,6’-trichlorobiphenyl. For instance, its stability at room temperature and low volatility suggest that it can remain active in various environmental conditions . Furthermore, its solubility in organic solvents may affect its distribution in the environment and its interaction with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2’,4’,6’-trichlorobiphenyl is typically synthesized through the reduction of 4-nitro-2’,4’,6’-trichlorobiphenyl. The reduction reaction can be carried out using reducing agents such as iron or zinc in the presence of hydrochloric acid. The reaction is usually conducted at room temperature .
Industrial Production Methods
In an industrial setting, the production of 4-hydroxy-2’,4’,6’-trichlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2’,4’,6’-trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be further reduced to remove chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated biphenyl derivatives.
Substitution: Biphenyl derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
4-Hydroxy-2’,4’,6’-trichlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research is conducted to understand its potential therapeutic effects and toxicological properties.
Industry: It serves as a precursor for the synthesis of dyes, fluorescent brighteners, and antioxidants.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorobiphenyl
- 2,4,6-Trichloro-4’-biphenylol
- 2,5-Dichlorobiphenyl
Uniqueness
4-Hydroxy-2’,4’,6’-trichlorobiphenyl is unique due to the presence of both hydroxyl and multiple chlorine substituents on the biphenyl core. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(2,4,6-trichlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJFLVGNGVJCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074539 | |
Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14962-28-8 | |
Record name | 2′,4′,6′-Trichloro-4-biphenylol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14962-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2',4',6'-trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRICHLORO-4'-BIPHENYLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KW6RT30C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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